6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one is a heterocyclic compound that belongs to the class of pyrrolo[1,2-a]pyrazines. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. The presence of a bromine atom in its structure enhances its reactivity and may influence its pharmacological properties.
The compound can be synthesized through various chemical reactions involving pyrrole and pyrazine derivatives. Research indicates that 6-bromopyrrolo[1,2-a]pyrazin-1(2H)-one can be produced via cyclization reactions involving substituted pyrroles and other reagents, such as ammonium acetate or bromoacetophenones .
6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one is classified as a heterocyclic compound, specifically a brominated pyrrolo derivative. Its molecular structure includes both pyrrole and pyrazine rings, which contribute to its unique chemical properties and potential biological activities.
The synthesis of 6-bromopyrrolo[1,2-a]pyrazin-1(2H)-one typically involves multi-step synthetic routes. One effective method includes the cyclization of 2-formylpyrrole-based enaminones in the presence of ammonium acetate .
A representative synthesis procedure may include:
The molecular formula for 6-bromopyrrolo[1,2-a]pyrazin-1(2H)-one is C_8H_7BrN_2O. Its structure features:
The molecular weight of 6-bromopyrrolo[1,2-a]pyrazin-1(2H)-one is approximately 229.06 g/mol. The compound's structural integrity can be confirmed through techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one can undergo various chemical reactions:
For instance, bromination reactions can be performed using reagents like N-bromosuccinimide to introduce additional bromine atoms into the structure, yielding dibrominated derivatives .
The mechanism of action for compounds like 6-bromopyrrolo[1,2-a]pyrazin-1(2H)-one often involves interaction with biological targets such as enzymes or receptors. For example, it has been studied for its potential as an activator of Sirtuin 6 (Sirt6), a protein involved in cellular regulation and longevity.
Research indicates that specific derivatives of pyrrolo compounds can enhance Sirt6 activity significantly, suggesting a pathway for therapeutic applications in diseases related to aging and metabolic disorders .
Relevant analyses such as thermal gravimetric analysis or differential scanning calorimetry could provide more insights into the thermal stability and decomposition characteristics of the compound.
6-Bromopyrrolo[1,2-a]pyrazin-1(2H)-one has potential applications in:
Research continues to explore the biological activities and therapeutic potentials of this compound and its derivatives, highlighting its importance in drug discovery and development.
The 2-formylpyrrole nucleus serves as a foundational building block for constructing the pyrrolo[1,2-a]pyrazine scaffold. A robust two-step sequence begins with the N-alkylation of 2-formylpyrrole (6) with bromoacetonitrile (7g) or alkyl bromoacetates (7a-b) under basic conditions, yielding intermediates 8a-g with 65-89% efficiency [4]. Subsequent treatment with N,N-dimethylformamide dimethyl acetal (DMFDMA) generates Z-configured enaminones (1a-b, 2a-d, 3a). These enaminones undergo cyclodehydration upon exposure to ammonium acetate. Initial low yields (≤30%) with DBU or NaH bases were significantly improved to 74-82% using Li₂CO₃ in DMF at 80°C [4]. This protocol enabled direct access to 6-unsubstituted pyrrolo[1,2-a]pyrazin-1(2H)-ones, which could be brominated at C6 using NBS.
Table 1: Optimization of Enaminone Cyclization for Pyrrolo[1,2-a]pyrazine Synthesis
Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield Range (%) |
---|---|---|---|---|
DBU | DMF | 80 | 12 | 20-30 |
NaH | THF | 60 | 8 | 15-25 |
Cs₂CO₃ | DMF | 100 | 6 | 30-40 |
Li₂CO₃ | DMF | 80 | 10 | 74-82 |
A multicomponent approach circumvents enaminone isolation, enhancing synthetic efficiency. Treatment of alkyl 2-(2-formyl-1H-pyrrol-1-yl)acetates (8a, 8c) with excess DMFDMA (5 equiv) and ammonium acetate (3 equiv) delivers pyrrolo[1,2-a]pyrazin-1(2H)-ones (4a, 4c) in a single pot. This method proved particularly efficient for aryl-substituted derivatives (4c), achieving an 80% yield—a significant improvement over the sequential route (46%) [4]. Bromination of 4a with N-bromosuccinimide (NBS, 1 equiv) regioselectively functionalizes the C6 position, furnishing the target 6-bromopyrrolo[1,2-a]pyrazin-1(2H)-one (4i) in high yield (>85%). This route benefits from operational simplicity and avoids purification of air/moisture-sensitive intermediates.
While Lewis acids (e.g., BF₃·OEt₂, ZnCl₂) effectively promote indolizine formation from analogous enaminones derived from (E)⁻3-(1H-pyrrol-2-yl)acrylates [4], their application to pyrrolo[1,2-a]pyrazine synthesis is less direct. However, Lewis acid catalysis plays a crucial role in tandem annulation sequences for related N-fused heterocycles. For instance, DBU-mediated intramolecular cyclization of α-bromo-β-oxoamides generates reactive intermediates that undergo Lewis acid-assisted annulation with amines, forming polysubstituted pyrrolinones—scaffolds structurally akin to pyrrolo[1,2-a]pyrazines [2]. This underscores the potential for adapting Lewis acid strategies to access brominated variants through judicious substrate design.
Solvent polarity and catalyst loading critically influence cyclization efficiency and regioselectivity. For the ammonium acetate-mediated cyclization of enaminones (1-3), polar aprotic solvents (DMF, DMSO) outperform protic (MeOH, EtOH) or low-polarity (THF, toluene) alternatives, facilitating enolate formation and dehydration [4]. Catalytic amounts of p-toluenesulfonic acid (p-TsOH, 0.1-0.2 equiv) accelerate ring closure in DMF while minimizing decomposition. For tandem annulation processes, methanol emerges as optimal, enabling DBU-initiated cyclization and subsequent PTSA-catalyzed (2.2 equiv) benzodiazepine formation in up to 91% yield [6]. Excess PTSA is crucial for generating the reactive N-acyliminium species and driving the exo-trig cyclization to completion.
Table 2: Solvent and Catalyst Optimization for Tandem Cyclization-Annulation
Solvent | Acid (equiv) | Base (equiv) | Time (h) | Yield (%) |
---|---|---|---|---|
MeCN | p-TsOH (2.2) | DBU (1.2) | 3 | 40 |
EtOH | p-TsOH (2.2) | DBU (1.2) | 4 | 54 |
MeOH | p-TsOH (2.2) | DBU (1.2) | 3 | 91 |
MeOH | p-TsOH (1.2) | DBU (1.2) | 24 | 79 |
MeOH | p-TsOH (0.6) | DBU (1.2) | 72 | <5 |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0